molecular formula C7H6BrF B1272607 3-Bromo-5-fluorotoluene CAS No. 202865-83-6

3-Bromo-5-fluorotoluene

Cat. No. B1272607
M. Wt: 189.02 g/mol
InChI Key: CTNFNUQREIIROB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of halogenated starting materials and various reagents to introduce functional groups. For instance, the synthesis of deoxyfluoroinositols involved microbial oxidation and selective fluorine introduction . Similarly, the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene was achieved by treating 1,3-bis(fluoromethyl)benzene with a brominating agent in acidic media . These methods suggest that the synthesis of 3-Bromo-5-fluorotoluene could potentially involve similar halogenation techniques.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic and computational methods. For example, the molecular structure and vibrational frequencies of a bromo-fluoro pyrazole derivative were investigated using Gaussian09 software, and the results were in agreement with experimental data . The crystal structures of bromo-fluorophenyl thiochromenes were elucidated, showing intermolecular hydrogen bonds and π-π stacking interactions . These studies indicate that 3-Bromo-5-fluorotoluene would likely exhibit characteristic halogen bonding and electronic effects due to the presence of bromine and fluorine.

Chemical Reactions Analysis

The reactivity of bromo-fluoro compounds can be quite diverse. For example, the reaction of polyfluoro-3-chloro(bromo)butenes with sodium hypohalites resulted in epoxidation and cleavage of the carbon skeleton . Regioselective fluorination of dibromovinylbenzene derivatives was achieved using wet tetra-n-butylammonium fluoride, indicating that selective halogen exchange reactions are possible . These reactions demonstrate the potential for 3-Bromo-5-fluorotoluene to undergo various substitution and addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluoro aromatic compounds are influenced by the presence of halogen atoms. The rotational spectra of 3-fluorotoluene provided insights into bond lengths, angles, and methyl torsion parameters . The synthesis of 3-fluoro-4-hexylthiophene and its higher oxidation potential compared to its non-fluorinated counterpart highlights the electron-withdrawing effects of fluorine . These findings suggest that 3-Bromo-5-fluorotoluene would have unique electronic properties and reactivity due to the combined effects of bromine and fluorine atoms on the aromatic ring.

Scientific Research Applications

1. Synthesis of Fluorinated Compounds

3-Bromo-5-fluorotoluene serves as a crucial intermediate in the synthesis of various fluorinated compounds. For instance, it has been used in the Ullmann coupling reaction to synthesize 4-Fluoro-3-phenoxytoluene, demonstrating its utility in producing complex fluorinated molecules (Zhao Wenxian et al., 2004).

2. Imaging of Brain Receptors

In the field of neurology and imaging, derivatives of 3-Bromo-5-fluorotoluene have been utilized in the synthesis of radioligands for imaging brain receptors. A notable example is the synthesis of [11C]SP203, a radioligand for imaging metabotropic glutamate 5 receptors in the brain using positron emission tomography (PET) (F. Siméon et al., 2012).

3. Electropolymerization and Electronic Properties

In materials science, 3-Bromo-5-fluorotoluene is instrumental in the study of electronic properties of conjugated polythiophenes. It has been used as a building block for tuning the electronic properties of these materials (Frédéric Gohier et al., 2013).

4. Synthesis of Pharmaceutical Intermediates

3-Bromo-5-fluorotoluene is also significant in the pharmaceutical industry for synthesizing intermediates. An example is its use in the preparation of high-affinity metabotropic glutamate subtype-5 receptor (mGluR5) ligands, which are essential in developing certain pharmaceutical drugs (F. Siméon et al., 2007).

5. Green Chemistry and Catalysis

In green chemistry, 3-Bromo-5-fluorotoluene has been involved in studies exploring more environmentally friendly and regioselective processes, such as fluorotoluene nitration using solid acid catalysts (S. Maurya et al., 2003).

Safety And Hazards

3-Bromo-5-fluorotoluene is classified as a skin irritant and eye irritant . It may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used only outdoors or in a well-ventilated area .

Future Directions

The compound should be stored in a well-ventilated place and the container should be kept tightly closed . It should be disposed of to an approved waste disposal plant .

properties

IUPAC Name

1-bromo-3-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNFNUQREIIROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378433
Record name 3-Bromo-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluorotoluene

CAS RN

202865-83-6
Record name 1-Bromo-3-fluoro-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Matsuda, JD Fillo, AA Henry, P Rai, SJ Wilkens… - pstorage-acs-6854636.s3 …
… To a solution of 3-bromo-5-fluorotoluene (1) (Oakwood Products, Inc. 469 mg, 2.48 mmol) in THF (5 mL) at –78 C was added 1.6 M n-BuLi (1.55 mL, 2.48 mmol). The mixture was stirred …
P Kovacic, JF Gormish - Journal of the American Chemical …, 1966 - ACS Publications
… component from gas chromatography (column D, 120 ) proved to be a clear liquid having a retention time and infrared spectrum identical with those of authentic 3-bromo-5-fluorotoluene…
Number of citations: 13 pubs.acs.org
JF GORMISH - 1968 - search.proquest.com
… component from gas chromatography (column D, 120) proved to be a clear liquid having a retention time and infrared spectrum identical to those of authentic 3-bromo-5-fluorotoluene, B…
Number of citations: 2 search.proquest.com
G Lai, JR Merritt, Z He, D Feng, J Chao… - Bioorganic & medicinal …, 2008 - Elsevier
… Scheme 1 shows the synthesis of target compounds 26 and 27 from commercially available 3-bromo-5-fluorotoluene (30). Thus, lithiation of 30 with n-BuLi in THF, followed by addition …
Number of citations: 24 www.sciencedirect.com
SE Denmark, LR Cullen - The Journal of Organic Chemistry, 2015 - ACS Publications
An investigation into the use of phase-transfer catalysis for the [2,3]-sigmatropic rearrangement of allyloxy carbonyl compounds is described. Initial studies focused on identifying viable …
Number of citations: 39 pubs.acs.org
T Kubo, Y Aihara, N Chatani - Chemistry Letters, 2015 - journal.csj.jp
… The reaction of 1a with 3-bromo-5fluorotoluene under the standard reaction conditions gave a 3:2 mixture of the benzylation product 2o and the C–H arylation product 5, the latter of …
Number of citations: 36 www.journal.csj.jp

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